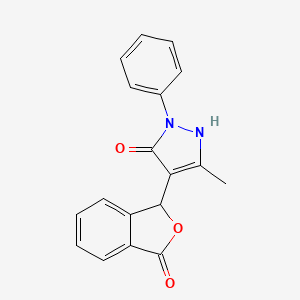

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one

Description

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one is a synthetic isobenzofuranone derivative fused with a substituted pyrazole moiety. Isobenzofuranones (phthalides) are γ-lactone-containing compounds known for diverse biological activities, including antioxidant, antifungal, and antiproliferative properties . The target compound features a hydroxy group at position 5 of the pyrazole ring and a methyl group at position 3, distinguishing it from other analogs.

Properties

IUPAC Name |

5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11-15(16-13-9-5-6-10-14(13)18(22)23-16)17(21)20(19-11)12-7-3-2-4-8-12/h2-10,16,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMILVCMTMIIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Hydroxylation: Introduction of the hydroxyl group at the 5-position of the pyrazole ring can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling with isobenzofuranone: The final step involves coupling the hydroxylated pyrazole with isobenzofuranone, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the isobenzofuranone moiety can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Formation of 3-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one.

Reduction: Formation of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits significant biological properties that make it a candidate for further research in pharmacology.

1. Anticancer Activity

Research has indicated that compounds structurally similar to 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one show promising anticancer activities. For example, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MDA-MB231 and HeLa cells .

2. Anti-inflammatory Properties

The compound has potential anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies suggest that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

3. Antioxidant Activity

There is evidence that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

Several case studies illustrate the applications and potential of this compound:

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by:

Binding to enzyme active sites: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.

Interacting with receptors: Modulating receptor activity by acting as agonists or antagonists.

Disrupting cellular pathways: Affecting various cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of isobenzofuranone derivatives are highly influenced by substituents on the pyrazole and aromatic rings. Key analogs include:

Key Observations :

- Hydroxy vs. Amino Groups: The target compound’s 5-hydroxy group may enhance antioxidant activity compared to the 5-amino analog, which is linked to antiviral and anticancer properties .

- Chlorinated Derivatives : Chlorine substitution (e.g., 4-chlorobenzylidene) improves antibacterial activity but is often studied as a pharmaceutical impurity .

- Steric and Electronic Effects : Methyl groups (e.g., 3-methyl on pyrazole) improve metabolic stability, while benzylidene groups influence crystal packing via π-π stacking .

Antiproliferative and Antioxidant Activity

- The target compound’s γ-lactone core is associated with antiproliferative activity, similar to natural phthalides like fuscinarin .

- Antioxidant activity is attributed to the hydroxy group, which can scavenge free radicals, as seen in compounds 1 and 2 from .

Tyrosinase Inhibition

- Isobenzofuranones with hydroxy or diacetate groups (e.g., compound 9 in ) show concentration-dependent tyrosinase inhibition. The target compound’s hydroxy group may facilitate similar interactions via hydrogen bonding with the enzyme’s active site .

Antibacterial and Antiviral Activity

- The 5-amino analog () shares structural motifs with rubiginone-H (antibiotic) and spirolaxine (anti-Helicobacter pylori), suggesting that substitution at position 5 dictates target specificity .

Physicochemical Properties

- Solubility: Hydroxy and amino groups enhance water solubility compared to chlorinated or methylated analogs.

- Thermal Stability : Methyl and phenyl groups increase thermal stability, as observed in TGA analyses of related compounds .

Biological Activity

The compound 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one is a derivative of pyrazolone, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₈H₁₅N₃O₃

- Molecular Weight : 321.33 g/mol

- CAS Number : 124009-63-8

- Solubility : Very slightly soluble in water (0.57 g/L at 25 ºC) .

Antioxidant Activity

Recent studies have demonstrated that compounds related to pyrazolone derivatives exhibit significant antioxidant properties. For instance, the radical scavenging activity of various derivatives was evaluated using the DPPH assay, where some compounds showed greater activity than ascorbic acid, a standard antioxidant . This suggests that this compound may play a role in combating oxidative stress.

Cytotoxic Effects

In vitro studies have indicated that certain pyrazolone derivatives possess cytotoxic effects against cancer cell lines. For example, one study reported that a closely related compound exhibited an IC50 value of 9.9 ± 1.1 μM against RKO colorectal carcinoma cells . The mechanism of action involved the activation of autophagy proteins as a survival mechanism and p53-mediated apoptosis as the predominant pathway of cell death.

Anti-inflammatory Properties

Compounds containing the pyrazolone moiety have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.

- Apoptosis Induction : Activation of p53 pathways leads to programmed cell death in cancer cells.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.